molecular formula C15H15NO4S B368722 3-[(4-ethylphenyl)sulfonylamino]benzoic Acid CAS No. 94252-34-3

3-[(4-ethylphenyl)sulfonylamino]benzoic Acid

Numéro de catalogue: B368722
Numéro CAS: 94252-34-3
Poids moléculaire: 305.4g/mol
Clé InChI: ZIVWVCKVTNSBDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Ethylphenyl)sulfonylamino]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a sulfonylamino group (-SO₂NH-) linking a benzoic acid core to a 4-ethylphenyl substituent. Replacing the methyl group in this analog with an ethyl group yields the target compound, likely with a molecular formula of C₁₅H₁₅NO₄S and a molecular weight of approximately 313.35 g/mol.

The sulfonamide group confers acidity (pKa ~2–3) due to the electron-withdrawing sulfonyl moiety, while the ethylphenyl substituent enhances lipophilicity, influencing solubility and membrane permeability.

Propriétés

IUPAC Name

3-[(4-ethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-11-6-8-14(9-7-11)21(19,20)16-13-5-3-4-12(10-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVWVCKVTNSBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction. Stoichiometric ratios of 1:1.2 (amine:sulfonyl chloride) are employed to ensure complete conversion. The mixture is stirred at 0–25°C for 4–12 hours, followed by aqueous workup and crystallization from ethanol/water.

Example Protocol

  • Reagents : 3-Aminobenzoic acid (1.0 equiv), 4-ethylbenzenesulfonyl chloride (1.2 equiv), TEA (1.5 equiv), DCM.

  • Procedure : Combine reagents in DCM at 0°C, warm to room temperature, stir for 6 hours. Quench with 1M HCl, extract with DCM, dry over Na2SO4, and concentrate. Recrystallize from ethanol/water (7:3).

  • Yield : 72–85%.

Hydrolysis of Ester Precursors

An alternative route involves synthesizing the methyl or ethyl ester of the target compound, followed by hydrolysis to the carboxylic acid. This method is advantageous when the free acid group interferes with sulfonylation.

Step 1: Esterification of 3-Aminobenzoic Acid

3-Aminobenzoic acid is converted to its methyl ester using thionyl chloride (SOCl2) in methanol or via Fischer esterification.

Methyl 3-aminobenzoate Synthesis

  • Reagents : 3-Aminobenzoic acid (1.0 equiv), SOCl2 (2.0 equiv), methanol.

  • Yield : >90%.

Step 2: Sulfonylation of the Ester

The ester intermediate reacts with 4-ethylbenzenesulfonyl chloride under conditions similar to Method 1.

Example Protocol

  • Reagents : Methyl 3-aminobenzoate (1.0 equiv), 4-ethylbenzenesulfonyl chloride (1.2 equiv), TEA (1.5 equiv), DCM.

  • Yield : 78–88%.

Step 3: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous THF or ethanol.

Hydrolysis Conditions

  • Reagents : Ester (1.0 equiv), LiOH·H2O (3.0 equiv), THF/H2O (3:1).

  • Procedure : Stir at 20°C for 5 hours, acidify with HCl, filter, and recrystallize.

  • Yield : 89–95%.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated systems improve efficiency and consistency. Key considerations include solvent recycling and waste minimization.

Optimized Industrial Protocol

  • Reactor Type : Continuous flow reactor with in-line mixing.

  • Conditions : 4-Ethylbenzenesulfonyl chloride and 3-aminobenzoic acid (1:1.1 ratio) in THF, TEA as base, 50°C, residence time 30 minutes.

  • Purification : Crystallization using a antisolvent (hexane) and centrifugation.

  • Purity : >99% (HPLC), yield 82%.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Method Reagents Solvent Temperature Time (h) Yield Purity
Direct Sulfonylation3-Aminobenzoic acid, sulfonyl chloride, TEADCM0–25°C672–85%95–98%
Ester HydrolysisMethyl ester, LiOHTHF/H2O20°C589–95%>99%
Industrial ProductionContinuous flow, TEATHF50°C0.582%>99%

Reaction Optimization and Challenges

Key Factors Affecting Yield

  • Base Selection : Pyridine gives slower reaction rates but higher purity compared to TEA.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reaction but complicate purification.

  • Temperature Control : Exothermic reactions require cooling to prevent decomposition.

Common Byproducts and Mitigation

  • Di-sulfonylation : Occurs with excess sulfonyl chloride; mitigated by precise stoichiometry.

  • Ester Hydrolysis Byproducts : Incomplete hydrolysis yields ester-acid mixtures; resolved by extended reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

3-[(4-ethylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

3-[(4-ethylphenyl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Acidity: The nitro (-NO₂) and chloro (-Cl) groups in 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid lower its pKa to 2.77, making it more acidic than the ethylphenyl analog . The ethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methyl analog (logP ~2.8), impacting bioavailability .

Biological Activity: The chlorophenyl-carbamoyl derivative (WSI) demonstrates allosteric activation of glucocerebrosidase, a therapeutic target for Gaucher’s disease . Hydroxy-substituted analogs (e.g., 4-Benzenesulfonylamino-2-hydroxybenzoic acid) are utilized in industrial dye synthesis due to their electron-rich aromatic systems .

Synthetic Utility :

  • Methyl and ethyl sulfonamide derivatives serve as intermediates in synthesizing protease inhibitors and anti-inflammatory agents .

Activité Biologique

3-[(4-ethylphenyl)sulfonylamino]benzoic acid, an organic compound with the molecular formula C15H15NO4S, has garnered attention for its potential biological activities. This compound is characterized by a sulfonylamino group attached to a benzoic acid moiety, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid can be represented as follows:

C15H15NO4S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

Key Features:

  • Sulfonylamino Group: Enhances the compound's ability to interact with biological molecules.
  • Benzoic Acid Moiety: Contributes to the compound's solubility and binding characteristics.

The biological activity of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid is primarily attributed to its interaction with specific enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its applications in medicinal chemistry, particularly in drug development for anti-inflammatory and anticancer agents.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds related to 3-[(4-ethylphenyl)sulfonylamino]benzoic acid. The following table summarizes findings on its antibacterial efficacy against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3-[(4-ethylphenyl)sulfonylamino]benzoic acidStaphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Bacillus subtilisTBDTBD
Klebsiella pneumoniaeTBDTBD

Note: Specific values for zone of inhibition and MIC are currently unavailable but will be crucial for further research.

In a related study, sulfonamide derivatives exhibited significant antibacterial activity by mimicking p-amino benzoic acid, which is essential for bacterial growth . This suggests that 3-[(4-ethylphenyl)sulfonylamino]benzoic acid may similarly inhibit bacterial growth through competitive inhibition.

Case Studies and Research Findings

  • Antimicrobial Screening: A series of sulfonamide derivatives were synthesized and screened for their antibacterial activities. Compounds structurally related to 3-[(4-ethylphenyl)sulfonylamino]benzoic acid showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • Enzyme Inhibition Studies: Research has indicated that compounds with a sulfonamide structure can act as enzyme inhibitors. The interaction between the sulfonamide group and specific enzymes can prevent the conversion of substrates necessary for bacterial survival, highlighting the therapeutic potential of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid in treating infections.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.